Gallium oxide

Catalog No.
S597002
CAS No.
12024-21-4
M.F
Ga2O3
M. Wt
187.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium oxide

CAS Number

12024-21-4

Product Name

Gallium oxide

IUPAC Name

digallium;oxygen(2-)

Molecular Formula

Ga2O3

Molecular Weight

187.44 g/mol

InChI

InChI=1S/2Ga.3O/q2*+3;3*-2

InChI Key

AJNVQOSZGJRYEI-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Ga+3].[Ga+3]

Solubility

Insoluble (NTP, 1992)

Synonyms

gallium oxide, gallium oxide, 67Ga-labeled

Canonical SMILES

[O-2].[O-2].[O-2].[Ga+3].[Ga+3]

Power Electronics

  • High-voltage switching: Ga2O3 possesses an ultra-wide bandgap, allowing it to withstand high voltages efficiently. This makes it a potential candidate for next-generation power electronics, enabling the development of more efficient and compact high-voltage devices like transistors and rectifiers.
  • High-power applications: Ga2O3 exhibits a high Baliga's Figure of Merit (BFOM), a parameter crucial for high-power devices. This property makes it suitable for applications like power conversion systems and high-frequency devices.

Optoelectronics

  • Ultraviolet (UV) photodetectors: Ga2O3 is transparent to UV light and possesses high photoconductivity, making it ideal for developing UV photodetectors. These detectors can be used in various applications, including flame sensors, missile plume detection, and water purification monitoring.
  • Deep UV light-emitting devices (LEDs): While Ga2O3 is currently limited to n-type doping, research is ongoing to develop p-type doping, which would enable the creation of deep UV LEDs. These LEDs have potential applications in sterilization, water treatment, and biological research.

Gas Sensing

  • Chemical sensors: Ga2O3 exhibits high sensitivity towards various gases, making it suitable for developing chemical sensors. These sensors can be used for environmental monitoring, leak detection, and breath analysis.

Other Applications

  • Solar cells: Ga2O3 is being explored for potential applications in solar cells due to its wide bandgap and transparency to sunlight.
  • Biomedical applications: Ga2O3 nanostructures exhibit luminescence properties, making them potential candidates for drug delivery and bioimaging applications.

Gallium oxide, with the chemical formula Ga2O3\text{Ga}_2\text{O}_3, is a significant inorganic compound of gallium. It is a white, crystalline solid that exhibits amphoteric properties, meaning it can react both as an acid and a base. Gallium oxide exists in several polymorphic forms, including alpha (α\alpha ), beta (β\beta ), and gamma (γ\gamma ), each with distinct structural and electronic properties. The compound is notable for its wide bandgap of approximately 4.9 eV, making it a promising material for applications in optoelectronics and high-temperature electronics .

. Its surface characteristics allow it to activate hydrocarbons effectively, which is crucial in catalytic processes such as selective catalytic reduction of nitrogen oxides . Furthermore, research indicates that the polymorphic forms of gallium oxide exhibit different catalytic activities, influenced by their surface area and acidity .

Gallium oxide can be synthesized through several methods:

  • Thermal Oxidation: Gallium metal is oxidized in air at elevated temperatures to produce gallium oxide.
    4Ga+3O22Ga2O34\text{Ga}+3\text{O}_2\rightarrow 2\text{Ga}_2\text{O}_3
  • Chemical Vapor Deposition: This method involves the thermal decomposition of gallium precursors such as gallium trichloride (GaCl3\text{GaCl}_3) on heated substrates .
  • Solvothermal Synthesis: Gallium metal is oxidized in a solvent under high pressure and temperature conditions, allowing for controlled particle sizes and morphologies .

These methods yield different polymorphs of gallium oxide, each suitable for specific applications.

Gallium oxide has a wide range of applications due to its unique properties:

  • Electronics: Its wide bandgap makes it suitable for high-power and high-frequency electronic devices.
  • Photocatalysis: Gallium oxide is used in photocatalytic applications due to its ability to generate reactive species under UV light, facilitating environmental cleanup processes.
  • Gas Sensors: It serves as a sensing material for detecting gases like carbon dioxide and nitrogen oxides due to its catalytic properties .
  • Optoelectronics: The material is employed in light-emitting diodes (LEDs) and laser diodes due to its efficient light emission capabilities.

Several compounds are structurally or chemically similar to gallium oxide. Here are some notable examples:

CompoundChemical FormulaUnique Characteristics
Aluminum OxideAl2O3\text{Al}_2\text{O}_3Widely used as an abrasive and in ceramics; occurs naturally as corundum.
Indium OxideIn2O3\text{In}_2\text{O}_3Used in transparent conductive films; exhibits n-type conductivity.
Zinc OxideZnO\text{ZnO}Known for its semiconductor properties; used in sunscreens and cosmetics.
Tin OxideSnO2\text{SnO}_2Commonly used in gas sensors and transparent conducting oxides.

Gallium oxide stands out due to its unique combination of high thermal stability, wide bandgap, and catalytic activity compared to these similar compounds. Its amphoteric nature allows it to participate in diverse

Czochralski Melt Growth

The Czochralski method is the most widely used technique for growing bulk beta-gallium oxide single crystals. This method involves melting gallium oxide in an iridium crucible at temperatures around 1800-1900°C. The process requires careful control of the growth atmosphere, typically requiring oxygen concentrations ranging from 0.5 volume percent for small diameter crystals to 100 volume percent for larger crystals.

The thermodynamics of gallium oxide presents unique challenges, as the material undergoes thermal decomposition at high temperatures according to the reaction: gallium oxide → gallium suboxide + oxygen. This decomposition necessitates the use of controlled oxygen atmospheres to suppress volatile species formation. The minimum oxygen partial pressure required for crystal growth is approximately 3.2 × 10^-3 atm at the melting point.

Growth rates typically range from 1-5 millimeters per hour, with crystal diameters achievable up to 50 millimeters. The technique can produce crystals with excellent structural quality, with full width at half maximum values for X-ray rocking curves comparable to those achieved by edge-defined film-fed growth.

Edge-Defined Film-Fed Growth

Edge-defined film-fed growth is a modification of the Czochralski technique that enables the growth of crystals with predetermined cross-sectional shapes. This method utilizes a shaped die to control the crystal geometry, allowing for the production of ribbons, sheets, and other non-cylindrical forms.

The technique operates at similar temperature ranges to Czochralski growth, requiring iridium crucibles and controlled atmospheres. Growth rates can be higher than traditional Czochralski growth, ranging from 3-10 millimeters per hour. The method is particularly advantageous for producing large-area substrates with reduced material waste.

Twin formation represents a significant challenge in edge-defined film-fed growth, particularly for the (010) orientation. Temperature fluctuations and mismatches between pulling speed and crystallization rate can lead to the exposure of (100) facets, increasing twin formation probability. Optimization of growth parameters, including pulling speed and thermal gradients, is essential for achieving twin-free crystals.

Floating Zone Techniques

Floating zone techniques offer a crucible-free approach to gallium oxide crystal growth, eliminating potential contamination from crucible materials. This method uses focused heating, typically through optical means, to create a molten zone that travels along the length of a crystalline feed rod.

The technique operates at lower temperatures compared to melt growth methods, typically in the range of 1600-1800°C. Growth rates can be higher than Czochralski methods, ranging from 5-15 millimeters per hour. The absence of crucible contact reduces impurity incorporation and allows for the growth of high-purity crystals.

Floating zone growth enables the production of both pure and doped gallium oxide crystals. The method has been successfully applied to grow vanadium-doped semi-insulating crystals with high electrical resistivity. The technique shows promise for producing crystals with controlled defect structures and electrical properties.

Stepanov Method

The Stepanov method, also known as edge-defined film-fed growth, represents a specialized approach for growing gallium oxide crystals with specific geometries. This technique enables the production of ribbon-shaped crystals and other non-cylindrical forms through the use of shaped dies.

The method operates at relatively lower temperatures compared to other melt growth techniques, typically in the range of 1000-1150°C. Growth rates are moderate, ranging from 2-8 millimeters per hour. The technique offers advantages in terms of reduced thermal stress and improved control over crystal shape.

Recent developments in the Stepanov method have focused on optimizing growth parameters to achieve high crystalline quality while maintaining the desired crystal geometry. The method has demonstrated the ability to produce crystals with optical band gaps of approximately 4.7 electron volts, indicating good material quality.

Thin Film Epitaxial Growth

Thin film epitaxial growth techniques are essential for device fabrication and heterostructure engineering. These methods enable the deposition of high-quality gallium oxide films on various substrates with precise control over thickness and composition.

Metal-Organic Chemical Vapor Deposition

Metal-organic chemical vapor deposition is a widely used technique for gallium oxide thin film growth, offering excellent control over film composition and thickness. The method typically employs trimethylgallium as the gallium precursor and oxygen or water vapor as the oxygen source.

Growth temperatures range from 650-950°C, with optimal crystalline quality achieved at higher temperatures. The technique enables growth rates of 1-5 micrometers per hour, with recent advances achieving rates up to 4.5 micrometers per hour. The method is particularly attractive for its ability to produce smooth surfaces with fewer defects compared to halide vapor phase epitaxy.

Precursor chemistry plays a crucial role in determining film quality and growth rates. The use of modified oxygen precursors, such as oxygen with trace water content, can enhance growth rates and improve film quality. Off-axis substrates have been employed to further optimize growth conditions and achieve higher electron mobilities.

The technique enables the growth of different gallium oxide polymorphs by controlling growth parameters. Hydrogen chloride addition during growth can selectively promote the formation of beta-, epsilon-, or alpha-phases depending on the flow rate. This polymorphic control is essential for tailoring material properties for specific applications.

Molecular Beam Epitaxy

Molecular beam epitaxy provides the highest level of control over film growth, enabling atomic-layer precision in thickness and composition. The technique operates under ultra-high vacuum conditions, typically at substrate temperatures of 400-800°C.

The method employs elemental gallium sources and oxygen plasma or molecular oxygen for film deposition. Growth rates are typically lower than other techniques, ranging from 0.1-1 micrometers per hour, but the exceptional control over growth parameters compensates for the reduced throughput.

Molecular beam epitaxy enables the growth of both heteroepitaxial films on sapphire substrates and homoepitaxial films on gallium oxide substrates. The technique has demonstrated the ability to produce films with excellent structural quality and controlled doping profiles. Delta-doping and alloy formation have been successfully achieved using this method.

Recent developments include the use of tin-assisted growth for stabilizing metastable phases such as epsilon-gallium oxide. The presence of tin during growth expands the growth window and enables the synthesis of phase-pure epsilon-gallium oxide films.

Halide Vapor Phase Epitaxy

Halide vapor phase epitaxy is characterized by high growth rates, making it particularly suitable for producing thick epitaxial layers. The technique typically employs gallium chloride and oxygen as precursors, with growth temperatures ranging from 650-900°C.

Growth rates can exceed 250 micrometers per hour, representing one of the fastest epitaxial growth methods available. However, such high growth rates often result in rougher surface morphology, requiring optimization of growth parameters to balance growth rate and surface quality.

The technique has demonstrated the ability to grow both beta-gallium oxide on various substrates and epsilon-gallium oxide on sapphire substrates. Thick films exceeding 20 micrometers have been achieved, making this method suitable for quasi-bulk crystal production.

Thermodynamic modeling has shown that halide vapor phase epitaxy growth is thermodynamically controlled, with the gallium chloride partial pressure playing a significant role in determining growth rates. The method requires careful control of the ratio of gallium to oxygen precursors for optimal film quality.

Mist Chemical Vapor Deposition

Mist chemical vapor deposition represents a novel approach that offers compatibility with existing industrial practices while providing good control over film properties. The technique involves the generation of precursor mists that are transported to the substrate surface for film deposition.

Growth temperatures are typically moderate, ranging from 400-600°C, making this technique attractive for temperature-sensitive applications. The method enables the deposition of polycrystalline gallium oxide films with controlled morphology and properties.

Mist intensity optimization is crucial for achieving smooth and uniform films. The technique has demonstrated the ability to produce films responsive to ultraviolet wavelengths, including deep ultraviolet-C and ultraviolet-B bands. The band gap of the deposited films shows minimal dependence on mist generation intensity.

Nanostructure Synthesis Approaches

Nanostructure synthesis approaches enable the production of gallium oxide materials with controlled morphologies and enhanced surface-to-volume ratios. These methods are particularly important for applications requiring high surface area or specific nanostructured geometries.

Direct-Precipitation Methods

Direct-precipitation methods involve the controlled precipitation of gallium oxide or its precursors from solution. These methods operate at relatively low temperatures, typically at room temperature to 200°C, making them energy-efficient and suitable for large-scale production.

The technique typically involves the reaction of gallium salts with precipitating agents such as hydroxides or ammonia. The resulting precipitates are often gallium oxyhydroxide, which can be converted to gallium oxide through thermal treatment.

Recent developments include the use of liquid metals as precursors, where gallium atoms on the surface of liquid metals spontaneously capture oxygen atoms and oxygen-containing groups to form gallium oxyhydroxide nanomaterials. This approach operates under ambient conditions and offers advantages in terms of safety and energy efficiency.

The morphology and size of the precipitated materials can be controlled through various parameters, including precursor concentration, solution pH, and precipitation temperature. The method enables the production of materials with diverse morphologies, including nanoparticles, nanorods, and nanoflakes.

Chemical Bath Deposition

Chemical bath deposition enables the growth of gallium oxide films and nanostructures directly on substrates through controlled chemical reactions in aqueous solutions. The technique operates at relatively low temperatures, typically 80-200°C, making it suitable for temperature-sensitive substrates.

The method typically involves the reaction of gallium nitrate with complexing agents such as hexamethylenetetramine or ammonium hydroxide. The structural morphology of the deposited materials is highly tunable through control of solution pH, precursor concentration, and deposition temperature.

In acidic conditions with low supersaturation levels, gallium oxyhydroxide microrods with low aspect ratios are formed. Intermediate pH conditions with high supersaturation favor the formation of prismatic nanorods with high aspect ratios. Basic conditions promote the growth of thin films with thicknesses around 1 micrometer.

The technique has demonstrated the ability to produce films with excellent photocatalytic properties, with photodegradation efficiencies reaching 90% for methylene blue solutions. The method is particularly attractive for its simplicity and compatibility with various substrate materials.

Hydrothermal and Solvothermal Techniques

Hydrothermal and solvothermal techniques enable the synthesis of gallium oxide materials under controlled temperature and pressure conditions. These methods typically operate at temperatures of 95-300°C and enable the production of materials with controlled morphologies and high crystallinity.

The hydrothermal method typically involves the reaction of gallium salts with hydroxide sources in aqueous solutions. The process generally proceeds through the formation of gallium oxyhydroxide intermediates, which are subsequently converted to gallium oxide through thermal treatment.

The technique enables the production of materials with diverse morphologies, including nanorods, microspheres, and hierarchically-ordered structures. The morphology can be controlled through variations in hydrothermal temperature, time, and solution composition.

Microwave-assisted hydrothermal synthesis has been developed to enhance reaction rates and improve control over material properties. This approach enables the production of hierarchically-ordered nanorods with controlled dimensions and improved optical properties.

Recent developments include the use of hydrogen peroxide as an oxidizing agent in hydrothermal synthesis, enabling the production of gallium oxide with multiple crystalline phases. This approach has demonstrated the ability to produce materials with exceptional energy storage capabilities.

Sol-Gel Processing

Sol-gel processing offers a versatile approach for synthesizing gallium oxide materials with controlled composition and morphology. The method involves the hydrolysis and condensation of metal alkoxides or the precipitation from aqueous solutions of metal salts.

The technique typically employs gallium isopropoxide as the precursor, which undergoes hydrolysis to form gallium oxyhydroxide. The resulting gel or precipitate is subsequently calcined at temperatures ranging from 300-900°C to produce gallium oxide.

The method enables the production of different gallium oxide polymorphs depending on the calcination temperature. Alpha-gallium oxide can be obtained at calcination temperatures of 300-650°C, while beta-gallium oxide forms at temperatures above 700°C.

Sol-gel processing has been successfully applied to produce gallium oxide thin films with controlled thickness and optical properties. The method enables the synthesis of polycrystalline films containing both alpha and beta phases, which can reduce dark current and improve device performance.

Recent developments include the use of novel precursor systems and processing conditions to enhance film quality and control over material properties. The method offers advantages in terms of cost-effectiveness and compatibility with various substrate materials.

Physical Vapor Deposition Methods

Physical vapor deposition methods enable the production of gallium oxide films through the physical transport of material from a source to a substrate. These methods offer good control over film thickness and composition while being compatible with semiconductor processing.

Sputtering Techniques

Sputtering techniques involve the bombardment of a target material with energetic ions, causing the ejection of atoms that subsequently condense on a substrate. The method can employ either gallium oxide ceramic targets or metallic gallium targets in reactive atmospheres.

Radio frequency magnetron sputtering is the most commonly used variant, enabling the deposition of films at substrate temperatures ranging from room temperature to 800°C. The technique offers advantages in terms of uniformity, scalability, and compatibility with industrial processing.

The use of liquid gallium targets has emerged as an innovative approach, enabling higher deposition rates and better control over film stoichiometry. This approach requires careful management of the liquid gallium behavior to prevent target degradation and ensure consistent deposition.

Reactive sputtering parameters, including oxygen flow rate and target potential, significantly influence film composition and quality. Higher oxygen partial pressures generally improve film stoichiometry, while lower target potentials enhance film quality and oxygen content.

Pulsed Laser Deposition

Pulsed laser deposition employs high-energy laser pulses to ablate material from a target, creating a plasma plume that deposits on a substrate. The technique operates at moderate temperatures, typically 350-550°C, and offers good control over film composition.

The method typically uses neodymium-doped yttrium aluminum garnet lasers with wavelengths of 1064 or 266 nanometers. Laser energy significantly affects the properties of the deposited materials, with energies ranging from 500-900 millijoules producing nanoparticles with crystallite sizes of 15-37 nanometers.

Pulsed laser deposition has been successfully used to grow gallium oxide nanowires using gold catalysts. The gold thickness is a crucial parameter for controlling nanowire morphology, with 1-nanometer-thick gold layers producing homogeneous nanowire growth.

The technique enables the growth of high-quality beta-gallium oxide films on both sapphire and gallium oxide substrates. There is a strong temperature dependence on phase formation, morphology, and electronic properties, with optimal conditions typically achieved at temperatures above 450°C.

Thermal Evaporation

Thermal evaporation involves the heating of source materials to produce vapor that condenses on substrates. The technique operates at temperatures ranging from 400-850°C and offers advantages in terms of simplicity and cost-effectiveness.

The method can employ various source materials, including gallium metal, gallium nitride powders, or gallium oxide. The choice of source material affects the resulting film properties and morphology.

Thermal evaporation has been successfully used to produce gallium oxide nanomaterials with diverse morphologies, including nanobelts and nanostructures. The technique enables the production of single-crystalline monoclinic structures with controlled dimensions.

Physical Description

Gallium oxide is an odorless fine white powder. Insoluble in water. (NTP, 1992)

Density

6.44 at 68 °F (NTP, 1992)

Melting Point

3236 to 3290 °F (NTP, 1992)

UNII

46F059V66A

Related CAS

84013-33-2 (67Ga-labeled cpd)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 42 of 44 companies (only ~ 4.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

12024-21-4
12653-62-2
84013-33-2

Wikipedia

Gallium(III) oxide

General Manufacturing Information

Gallium oxide (Ga2O3): ACTIVE

Dates

Last modified: 08-15-2023

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